4-[(E)-(3,5-Diamino-1H-pyrazol-4-yl)diazenyl]phenol, also known as CAN508 or Cdk9 Inhibitor II, is a synthetic small molecule belonging to the class of 4-arylazo-3,5-diamino-1H-pyrazoles. [] It acts as a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9. [] This selectivity makes it a valuable tool in scientific research, particularly in areas like cancer biology and transcriptional regulation. []
CAN508 consists of a central pyrazole ring substituted with two amino groups at positions 3 and 5 and an arylazo group at position 4. [] The arylazo group comprises a phenyl ring linked to the pyrazole through an azo (-N=N-) bridge. Structural features like the planar conformation of the azo group and the presence of hydrogen bond donors and acceptors contribute to its binding affinity and selectivity for CDKs. []
CAN508 primarily exerts its biological effects by inhibiting CDK9, a serine/threonine kinase involved in the regulation of RNA Polymerase II (RNAPII)-dependent transcription. [, ] The compound binds competitively to the ATP-binding site of CDK9, preventing the phosphorylation of the C-terminal domain (CTD) of RNAPII. [, ] This inhibition disrupts the transition of RNAPII from initiation to elongation, ultimately suppressing the transcription of various genes involved in cell cycle progression, proliferation, and survival. [, ]
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: